3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde
Description
3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a pyrazole ring The presence of both nitro and aldehyde functional groups makes it a versatile intermediate in organic synthesis
Properties
IUPAC Name |
3-(1-methyl-4-nitropyrazol-3-yl)oxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-13-6-10(14(16)17)11(12-13)18-9-4-2-3-8(5-9)7-15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAFDYWZPIPSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=CC(=C2)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling with Benzaldehyde: The nitrated pyrazole is then coupled with benzaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various amines or hydrazines under mild conditions
Major Products Formed
Oxidation: 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid
Reduction: 3-((1-Methyl-4-amino-1H-pyrazol-3-yl)oxy)benzaldehyde
Substitution: Corresponding imines or hydrazones
Scientific Research Applications
3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or marker in various biological assays to study enzyme activity or cellular processes.
Industrial Chemistry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Signal Modulation: In biological studies, it may modulate cellular signaling pathways by interacting with specific receptors or proteins.
Comparison with Similar Compounds
Similar Compounds
3-((1-Methyl-4-amino-1H-pyrazol-3-yl)oxy)benzaldehyde: Similar structure but with an amino group instead of a nitro group.
3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzyl alcohol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
The uniqueness of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on various research findings.
Chemical Structure and Synthesis
The compound is characterized by a benzaldehyde core substituted with a methoxy group and a 1-methyl-4-nitro-1H-pyrazol-3-yloxy moiety. The synthesis typically involves the formation of the pyrazole ring followed by methoxylation:
- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
- Methoxylation : The introduction of the methoxy group is performed by treating the corresponding benzaldehyde derivative with methanol in the presence of an acid catalyst.
Biological Activity Overview
The biological activity of this compound has been investigated for various pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens, potentially due to the presence of the nitro group which can be bioactivated within microbial systems.
- Anticancer Properties : Research indicates that compounds containing pyrazole rings can inhibit cancer cell proliferation. The presence of the nitro group may enhance this activity through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, nitro groups are known to undergo bioreduction, forming reactive intermediates that can interact with cellular macromolecules .
- Oxidative Stress Induction : The generation of ROS can lead to oxidative stress in cells, contributing to cytotoxic effects against cancer cells .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds and their implications for drug development:
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with similar compounds is beneficial:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-Methoxy-4-nitrobenzaldehyde | Lacks pyrazole ring | Moderate antimicrobial activity |
| 4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde | Lacks methoxy group | Similar anticancer properties |
| 3-Methoxy-4-(pyrazolyl)benzaldehyde | Lacks nitro group | Lower anticancer activity compared to target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
